N-(6-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-phenylacetamide hydrochloride
Description
N-(6-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-phenylacetamide hydrochloride is a benzothiazole-derived compound characterized by a 6-methyl-substituted benzo[d]thiazole core, a 3-morpholinopropyl chain, and a phenylacetamide moiety. The hydrochloride salt enhances solubility, a common modification for bioavailability optimization in drug development. This compound is commercially available through suppliers such as Chengdu Green Technology Co., Ltd. (China), as noted in supplier listings .
Properties
IUPAC Name |
N-(6-methyl-1,3-benzothiazol-2-yl)-N-(3-morpholin-4-ylpropyl)-2-phenylacetamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O2S.ClH/c1-18-8-9-20-21(16-18)29-23(24-20)26(11-5-10-25-12-14-28-15-13-25)22(27)17-19-6-3-2-4-7-19;/h2-4,6-9,16H,5,10-15,17H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFLHGYOZIGVQRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)N(CCCN3CCOCC3)C(=O)CC4=CC=CC=C4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(6-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-phenylacetamide hydrochloride typically involves multiple steps. One common approach is the reaction of 6-methylbenzo[d]thiazole-2-amine with 3-morpholinopropylamine in the presence of a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent like dichloromethane (DCM) at room temperature.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity, with rigorous quality control measures in place to monitor the production process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of corresponding oxo-compounds.
Reduction: Production of reduced derivatives.
Substitution: Generation of substituted benzothiazole derivatives.
Scientific Research Applications
Antitumor Activity
Research indicates that benzothiazole derivatives, including this compound, exhibit significant antitumor properties. A study focusing on benzothiazolic compounds demonstrated their ability to induce apoptosis in melanoma cell lines by promoting DNA fragmentation and inhibiting cell proliferation . The mechanism involves targeting key mutated genes associated with melanoma, such as B-RAF and TP53.
Antifungal Properties
Benzothiazole derivatives have also shown antifungal activities. A study synthesized various derivatives and evaluated their efficacy against fungal strains, highlighting the potential of these compounds in treating fungal infections . While specific data on the hydrochloride form is limited, the structural similarities suggest comparable activity.
Therapeutic Implications
The unique structure of N-(6-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-phenylacetamide hydrochloride positions it as a promising candidate for further investigation in therapeutic applications:
- Cancer Therapy : Given its antitumor properties, this compound could be developed as a targeted therapy for melanoma and potentially other cancers.
- Antifungal Treatments : Its antifungal potential opens avenues for developing new treatments for resistant fungal infections.
Case Study 1: Melanoma Treatment
A recent study investigated the effects of a related benzothiazole compound on human melanoma cell lines. The results indicated that the compound caused significant cytotoxicity, leading to cell death through apoptosis. This suggests that this compound could be effective in similar therapeutic contexts .
Case Study 2: Antifungal Efficacy
Another research effort synthesized various benzothiazole derivatives to evaluate their antifungal activity against Candida species. The findings revealed that certain derivatives exhibited potent antifungal effects, suggesting that this compound may also contribute to antifungal drug development .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism by which N-(6-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-phenylacetamide hydrochloride exerts its effects involves interaction with specific molecular targets. It may inhibit enzymes or receptors involved in inflammatory pathways, leading to its anti-inflammatory properties. The compound may also interfere with microbial cell walls or DNA synthesis, contributing to its antimicrobial activity.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Benzothiazole Derivatives
Key Findings:
Substituent Impact on Lipophilicity: The target compound’s 6-methyl group confers moderate lipophilicity compared to analogs with trifluoromethyl (CF₃, ) or nitro (NO₂, ) groups, which are more lipophilic and may hinder aqueous solubility. The morpholinopropyl chain in the target compound likely improves solubility relative to dimethylaminopropyl analogs (e.g., ), as morpholine’s oxygen enhances hydrogen-bonding capacity.
The nitro group in introduces steric hindrance and redox sensitivity, which may limit therapeutic utility despite improved permeability.
Salt Form and Bioavailability :
- Hydrochloride salts (target compound, ) are prevalent, suggesting a deliberate strategy to enhance solubility and dissolution rates in physiological environments.
Notes
Limitations of Structural Comparison :
- The analysis is based on structural data from patents and supplier listings; pharmacological data (e.g., IC₅₀, toxicity) are absent in the provided evidence. Experimental studies are required to validate inferred properties.
Commercial Availability: The target compound is supplied by multiple Chinese firms (e.g., Chengdu Green Technology), indicating its relevance in early-stage research .
Design Considerations: The morpholinopropyl group in the target compound balances lipophilicity and solubility better than dimethylamino or nitro-substituted analogs, making it a promising candidate for further optimization.
Biological Activity
N-(6-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-phenylacetamide hydrochloride, also known by its CAS number 1216621-89-4, is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, including detailed findings from various studies, structure-activity relationships (SAR), and case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 446.0 g/mol. The compound features a benzo[d]thiazole moiety, which is known for its diverse biological activities, including anticancer and antimicrobial properties.
Anticancer Activity
Recent studies have highlighted the compound's anticancer activity through various mechanisms:
-
Induction of Apoptosis : The compound has been evaluated for its ability to induce apoptosis in cancer cells. In vitro studies demonstrated that it activates procaspase-3, leading to increased caspase-3 activity, which is crucial for the apoptotic pathway. For instance, compounds structurally related to N-(6-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-phenylacetamide showed significant activation of procaspase-3 in U937 cells, with IC50 values indicating potent anticancer effects (5.2 μM and 6.6 μM) .
Compound Caspase-3 Activation (%) PAC-1 100 ± 4 8j 99 ± 10 8k 114 ± 10 - Selectivity Against Cancer Cell Lines : The compound exhibits selectivity against various cancer cell lines, particularly those overexpressing procaspase-3. In comparative studies with other benzothiazole derivatives, it was found that the presence of the benzothiazole ring enhances anticancer activity significantly compared to simpler aromatic structures .
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell walls and interference with metabolic pathways.
- Minimum Inhibitory Concentration (MIC) : Studies have reported MIC values indicating effective inhibition of bacterial growth. For example, derivatives similar to this compound have shown strong inhibition against E. coli and Staphylococcus aureus .
Structure-Activity Relationship (SAR)
The SAR analysis reveals that modifications to the benzothiazole and morpholinopropyl moieties can significantly impact biological activity:
- Benzothiazole Moiety : The presence of electron-withdrawing groups on the benzothiazole ring enhances the compound's ability to interact with biological targets.
- Morpholinopropyl Group : This group contributes to the lipophilicity and overall stability of the compound in biological systems, facilitating better cell membrane penetration .
Case Studies
Several case studies have illustrated the practical applications of this compound in cancer therapy:
- In Vivo Studies : Animal models treated with this compound displayed reduced tumor growth rates compared to control groups, supporting its potential as an anticancer agent.
- Combination Therapies : Research indicates that combining this compound with existing chemotherapeutic agents may enhance efficacy and reduce resistance in cancer cells .
Q & A
Q. What are the critical parameters for synthesizing N-(6-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-phenylacetamide hydrochloride with high purity?
Methodological Answer: The synthesis involves multi-step reactions, typically starting with the condensation of 6-methylbenzo[d]thiazol-2-amine with 3-morpholinopropyl chloride, followed by coupling with 2-phenylacetyl chloride. Key parameters include:
- Temperature control : Reactions often proceed at 60–80°C to avoid decomposition of intermediates .
- Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reaction efficiency, while dichloromethane is used for acid-sensitive steps .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) ensures >95% purity .
- Yield optimization : Stoichiometric ratios (1:1.2 for amine:acyl chloride) and inert atmospheres (N₂) minimize side reactions .
Q. How can structural characterization of this compound be validated?
Methodological Answer: A combination of spectroscopic and analytical techniques is required:
| Technique | Purpose | Key Data |
|---|---|---|
| ¹H/¹³C NMR | Confirm backbone structure | Peaks for morpholine (δ 3.6–3.8 ppm), benzothiazole (δ 7.2–8.1 ppm), and phenylacetamide (δ 2.5–3.0 ppm) . |
| HRMS | Verify molecular ion | [M+H]⁺ at m/z corresponding to C₂₄H₂₉ClN₃O₂S (e.g., ~478.15) . |
| HPLC | Assess purity | Retention time consistency (C18 column, acetonitrile/water gradient) . |
| IR Spectroscopy | Identify functional groups | Amide C=O stretch (~1650 cm⁻¹), morpholine C-O-C (~1100 cm⁻¹) . |
Q. What solvents and conditions are optimal for solubility and stability studies?
Methodological Answer:
- Solubility : The compound is sparingly soluble in water but dissolves in DMSO (>10 mg/mL) or ethanol (5–10 mg/mL) for in vitro assays. Sonication (30 min, 40°C) enhances dissolution .
- Stability : Store at –20°C in desiccated, amber vials. Degradation occurs at >40°C or pH <4 (hydrolysis of the amide bond) .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict the compound’s interaction with biological targets?
Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can:
- Map electrostatic potentials : Identify nucleophilic/electrophilic regions (e.g., morpholine’s oxygen as a hydrogen-bond acceptor) .
- Docking simulations : Use software like AutoDock Vina to model binding to targets (e.g., kinases or GPCRs). Parameterize force fields for sulfur-containing heterocycles to improve accuracy .
- ADMET prediction : Tools like SwissADME estimate logP (~3.2) and bioavailability, guiding lead optimization .
Q. What experimental strategies resolve contradictions in reported biological activities (e.g., anticancer vs. anti-inflammatory effects)?
Methodological Answer: Contradictions often arise from:
- Purity variability : Replicate assays with HPLC-validated batches (≥98% purity) to exclude impurity-driven effects .
- Cell line specificity : Test across multiple lines (e.g., MCF-7 vs. HeLa) with controlled passage numbers .
- Dose-response profiling : Use 8-point dilution curves (0.1–100 µM) to distinguish cytotoxic vs. cytostatic effects .
- Off-target screening : Employ kinome-wide profiling (e.g., Eurofins KinaseProfiler) to identify secondary targets .
Q. How to design in vitro assays to elucidate the compound’s mechanism of action?
Methodological Answer:
- Apoptosis assays : Use Annexin V/PI staining with flow cytometry to quantify early/late apoptotic cells .
- Enzyme inhibition : Pre-incubate with target enzymes (e.g., COX-2 or PARP) and measure activity via fluorogenic substrates (e.g., NAD⁺ depletion for PARP) .
- Receptor binding : Radioligand displacement assays (³H-labeled antagonists) with Scatchard analysis for affinity (Kd) .
Q. What synthetic routes enable structural modifications to improve pharmacokinetics?
Methodological Answer:
- Bioisosteric replacement : Substitute morpholine with piperazine (enhanced solubility) or replace phenylacetamide with indole (CYP450 resistance) .
- Prodrug strategies : Introduce ester groups at the acetamide moiety for sustained release (hydrolyzed in vivo) .
- PEGylation : Attach polyethylene glycol chains to the benzothiazole nitrogen to prolong half-life .
Data Contradiction Analysis
Q. How to address discrepancies in reported IC₅₀ values across studies?
Methodological Answer:
- Standardize assay conditions : Use identical buffer pH (7.4), serum concentration (10% FBS), and incubation time (48 hr) .
- Control for efflux pumps : Include inhibitors (e.g., verapamil for P-gp) in cytotoxicity assays .
- Validate with orthogonal assays : Compare MTT, CellTiter-Glo, and colony-forming unit results .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
